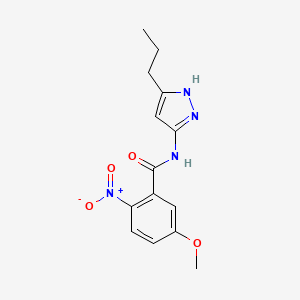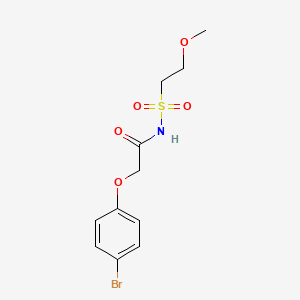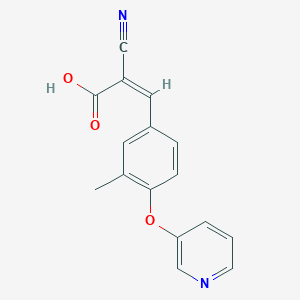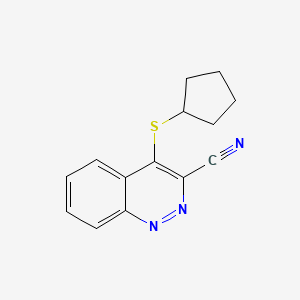
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide involves its ability to selectively bind to zinc ions and form a fluorescent complex. This complex can then be visualized using fluorescence microscopy, allowing for the detection and imaging of intracellular zinc ions. In addition, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. In addition, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been found to have anti-inflammatory properties, reducing inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide in lab experiments is its high selectivity and sensitivity for detecting and imaging zinc ions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction for research is the development of new fluorescent probes based on the structure of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide, which may have improved selectivity and sensitivity for detecting and imaging zinc ions. Overall, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has great potential for advancing scientific research in various fields.
Métodos De Síntesis
The synthesis method of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide involves the reaction of 5-propyl-1H-pyrazole-3-carboxylic acid with 5-amino-2-methoxybenzoic acid in the presence of thionyl chloride and nitric acid. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging intracellular zinc ions. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-4-9-7-13(17-16-9)15-14(19)11-8-10(22-2)5-6-12(11)18(20)21/h5-8H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBIKCTNHBWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)NC(=O)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)



![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
